molecular formula C16H16O3 B8358481 Methyl 4-(4-methoxyphenyl)-3-methylbenzoate

Methyl 4-(4-methoxyphenyl)-3-methylbenzoate

Cat. No. B8358481
M. Wt: 256.30 g/mol
InChI Key: VDDVHFZDVFAYJW-UHFFFAOYSA-N
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Patent
US09221834B2

Procedure details

Into a 10000-mL 4-necked round-bottom flask was placed methyl 4-(4-methoxyphenyl)-3-methylbenzoate (470 g, 1.83 mol, 1.00 equiv), Ag2SO4 (572.8 g, 1.84 mol, 1.00 equiv), iodine (466.3 g, 1.84 mol, 1.00 equiv), methanol (4000 mL), ethyl acetate (1000 mL). The resulting solution was stirred for 3 h at room temperature. The resulting mixture was concentrated under vacuum. The residue was diluted with 3000/1500 mL of EtOAc/brine. The solid was filtered out. The filtrate was extracted with 2×1000 mL of ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 630 g (crude) of methyl 4-(3-iodo-4-methoxyphenyl)-3-methylbenzoate as a yellow solid.
Quantity
470 g
Type
reactant
Reaction Step One
Quantity
466.3 g
Type
reactant
Reaction Step Two
Quantity
4000 mL
Type
reactant
Reaction Step Three
Quantity
572.8 g
Type
catalyst
Reaction Step Four
Quantity
1000 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]=2[CH3:19])=[CH:5][CH:4]=1.[I:20]I.CO>[O-]S([O-])(=O)=O.[Ag+].[Ag+].C(OCC)(=O)C>[I:20][C:8]1[CH:7]=[C:6]([C:9]2[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]=2[CH3:19])[CH:5]=[CH:4][C:3]=1[O:2][CH3:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
470 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=C(C=C(C(=O)OC)C=C1)C
Step Two
Name
Quantity
466.3 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
4000 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
572.8 g
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Ag+].[Ag+]
Step Five
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 10000-mL 4-necked round-bottom flask was placed
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with 3000/1500 mL of EtOAc/brine
FILTRATION
Type
FILTRATION
Details
The solid was filtered out
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with 2×1000 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 630 g (crude) of methyl 4-(3-iodo-4-methoxyphenyl)-3-methylbenzoate as a yellow solid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
IC=1C=C(C=CC1OC)C1=C(C=C(C=C1)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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